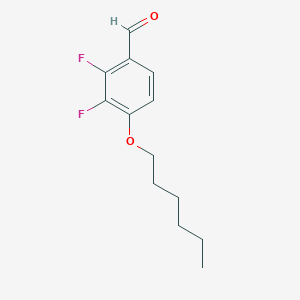

2,3-Difluoro-4-(hexyloxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a chemical compound with the molecular formula C13H16F2O2 . It has a molecular weight of 242.27 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 242.27 , and its molecular formula is C13H16F2O2 .Aplicaciones Científicas De Investigación

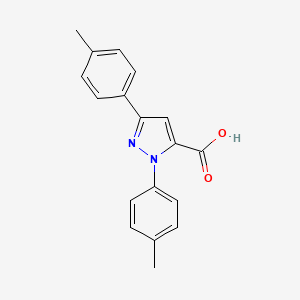

Synthesis and Characterization of Fluorescent Polymers

Research by Neilson et al. (2008) focused on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. The study presents a novel approach to creating highly fluorescent materials with excellent thermal stability, showcasing the potential of incorporating fluorinated benzaldehydes into polymer chains for the development of new materials with desirable optical properties (Neilson et al., 2008).

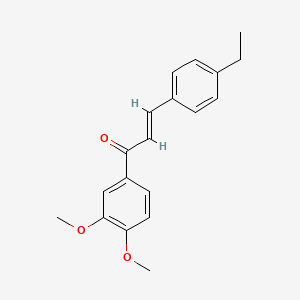

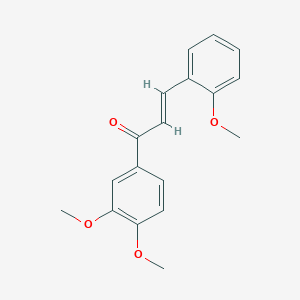

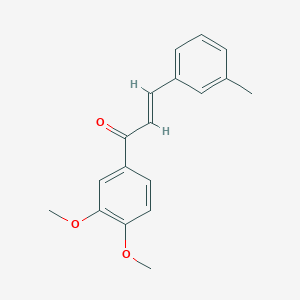

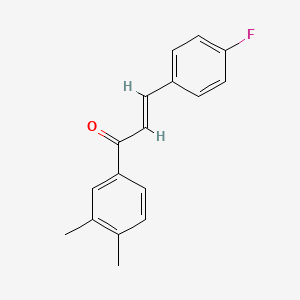

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, analogues to combretastatin A-4, with noted anticancer properties. This highlights the potential of fluorinated benzaldehydes in medicinal chemistry, specifically in designing compounds with enhanced biological activity (Lawrence et al., 2003).

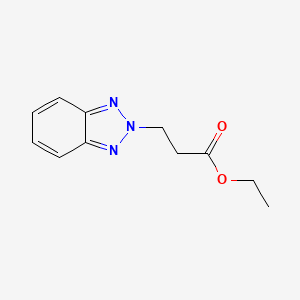

Enzymatic Baeyer–Villiger Oxidation

Moonen et al. (2005) discussed the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, demonstrating the substrate's versatility and the enzyme's selectivity towards fluorinated compounds. This process could be applicable to 2,3-Difluoro-4-(hexyloxy)benzaldehyde, offering a biocatalytic route for the synthesis of valuable fluorinated esters and acids (Moonen et al., 2005).

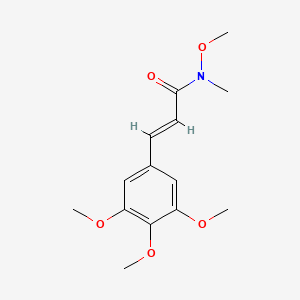

C-H Activation and Functionalization

Chen et al. (2017) provided insights into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing a transient directing group. This methodology could be adapted for the selective functionalization of this compound, enabling the synthesis of ortho-hydroxylated products, which are valuable intermediates in organic synthesis (Chen et al., 2017).

Propiedades

IUPAC Name |

2,3-difluoro-4-hexoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYBGKXHCYQMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.